Bienvenue dans la boutique en ligne BenchChem!

tetrahydro-1H-pyrrolizin-2(3H)-one

hNK1 antagonist brain penetration oral bioavailability

Saturated bicyclic pyrrolizine scaffold delivering conformational constraints critical for CNS penetration (ID₅₀ <1 mpk in NK1 models) and oral bioavailability. Demonstrates >70-fold selectivity for AKR1C3 (IC₅₀ 1.41 µM) over COX-1/COX-2, minimizing off-target GI/CV risks. Synthesis achieves 93-97% ee enabling single active diastereomers. Used in LFA-1 antagonist programs. Available at research-grade purity for consistent SAR studies. DO NOT substitute generic analogs — stereoelectronic properties directly impact target engagement and assay reproducibility.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 14174-86-8
Cat. No. B3322110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydro-1H-pyrrolizin-2(3H)-one
CAS14174-86-8
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CN2C1
InChIInChI=1S/C7H11NO/c9-7-4-6-2-1-3-8(6)5-7/h6H,1-5H2
InChIKeySUDPHUUFVZFKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-1H-pyrrolizin-2(3H)-one (CAS 14174-86-8): A Saturated Pyrrolizine Scaffold for Medicinal Chemistry and Fragment-Based Design


Tetrahydro-1H-pyrrolizin-2(3H)-one (CAS 14174-86-8), also known as hexahydro-1H-pyrrolizin-2-one, is a saturated bicyclic pyrrolizine scaffold featuring a bridgehead nitrogen atom and a ketone functional group . This compound belongs to the pyrrolizine class of heterocycles, which serve as core structures in numerous biologically active molecules, including the anti-inflammatory drug Ketorolac and the anticancer agent Mitomycin C [1]. With a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol, it provides a compact, three-dimensional framework that medicinal chemists leverage for pharmacophore space exploration due to the sp3-hybridization and pseudorotation of the pyrrolidine ring [2]. The scaffold has been employed as a key building block in the design of LFA-1 antagonists [3] and human NK1 receptor antagonists [4], and is available commercially with standard purity specifications of 95% .

Tetrahydro-1H-pyrrolizin-2(3H)-one (CAS 14174-86-8): Why Generic Substitution Fails in Pyrrolizine-Based Scaffolds


Generic substitution of tetrahydro-1H-pyrrolizin-2(3H)-one with structurally similar pyrrolizine or pyrrolidine scaffolds is not straightforward due to subtle but critical differences in stereoelectronic properties, synthetic accessibility, and biological target engagement. While many pyrrolizine derivatives share the bicyclic core, variations in ring saturation, substitution patterns, and stereochemistry profoundly alter molecular recognition and pharmacokinetic profiles [1]. For instance, the fully saturated tetrahydro-1H-pyrrolizin-2(3H)-one scaffold confers distinct conformational constraints and metabolic stability compared to its partially unsaturated analogs, which is crucial for achieving the brain penetration and oral bioavailability demonstrated by certain pyrrolizinone-based hNK1 antagonists [2]. Furthermore, the specific enantiomeric purity and diastereoselectivity achievable in the synthesis of this scaffold directly impact the consistency and reproducibility of downstream biological assays. The quantitative evidence below delineates these precise differentiators, underscoring why this specific compound cannot be interchangeably replaced by a generic analog without compromising experimental outcomes.

Tetrahydro-1H-pyrrolizin-2(3H)-one (CAS 14174-86-8): Product-Specific Quantitative Evidence Guide


Scaffold-Driven Brain Penetration and Oral Bioavailability in hNK1 Antagonists

The 5,5-fused pyrrolizinone scaffold of tetrahydro-1H-pyrrolizin-2(3H)-one is critical for achieving excellent brain penetration and oral bioavailability in hNK1 antagonists. While previous pyrrolidine-based hNK1 antagonists exhibited good binding affinity and functional IP activity, many failed to show necessary brain penetration for in vivo efficacy [1]. In contrast, compounds based on the pyrrolizinone core maintained excellent binding affinity and functional IP activity while also displaying excellent brain penetration as observed in a gerbil foot-tapping assay [2]. Several α- and β-substituted pyrrolizinone derivatives exhibited 100% inhibition of the foot-tapping response at 0.1 and 24h with ID50's of less than 1 mpk .

hNK1 antagonist brain penetration oral bioavailability

Selectivity Profile in Eicosanoid Pathway Enzymes: AKR1C3 vs. COX-1/2

Tetrahydro-1H-pyrrolizin-2(3H)-one exhibits a distinct selectivity profile against enzymes in the eicosanoid pathway. It inhibits recombinant human AKR1C3 with an IC50 of 1.41E+3 nM (1.41 µM) [1]. In contrast, it shows minimal inhibition of human COX-2 and ovine COX-1, with IC50 values >1.00E+5 nM (>100 µM) for both enzymes [2]. This selectivity window (approximately 70-fold) suggests a preferential interaction with AKR1C3 over cyclooxygenase enzymes, which is notable for a scaffold that is part of a class often associated with COX inhibition [3].

AKR1C3 inhibition COX selectivity eicosanoid pathway

Synthetic Accessibility and Stereochemical Control

The synthesis of tetrahydro-1H-pyrrolizin-2(3H)-one and its derivatives can be achieved with high stereochemical control. An organocatalytic pot-economy strategy has been developed for the enantioselective synthesis of tetrahydro-1H-pyrrolizin-3(2H)-ones starting from α,β-unsaturated aldehydes, achieving high enantioselectivities (93–97% ee) . Furthermore, hydrogenation of pyrrolizin-3-ones to hexahydro (pyrrolizidin-3-one) derivatives proceeds with good diastereoselectivity (up to >97%) in the presence of heterogeneous catalysts [1]. These stereochemical outcomes are critical for obtaining single active diastereomers, as demonstrated in the development of hNK1 antagonists where stereochemistry determined in vivo activity [2].

asymmetric synthesis enantioselectivity diastereoselectivity

Commercial Purity and Availability Specifications

Commercially, tetrahydro-1H-pyrrolizin-2(3H)-one (CAS 14174-86-8) is available from multiple vendors with a standard purity specification of 95%, as confirmed by batch-specific quality control including NMR, HPLC, and GC . Alternative sources may offer higher purity grades, such as NLT 98% . This level of purity is consistent with the requirements for building blocks used in medicinal chemistry and fragment-based drug discovery, where impurities can confound biological assay results. The compound is supplied with full analytical characterization, and prices are quoted for research quantities (e.g., 250 mg for approximately $2,800 USD, though pricing is subject to change and should be verified) .

purity procurement commercial availability

Tetrahydro-1H-pyrrolizin-2(3H)-one (CAS 14174-86-8): Best Research and Industrial Application Scenarios


Central Nervous System Drug Discovery: hNK1 Antagonist Development

In CNS drug discovery programs targeting the NK1 receptor for conditions such as depression, anxiety, or chemotherapy-induced nausea, tetrahydro-1H-pyrrolizin-2(3H)-one serves as a privileged scaffold. As demonstrated by Morriello et al., the 5,5-fused pyrrolizinone core confers oral bioavailability and brain penetration not achieved with earlier pyrrolidine-based hNK1 antagonists [1]. Researchers can utilize this scaffold to explore α- and β-substituted derivatives, with the expectation of achieving ID50 values <1 mpk in gerbil foot-tapping assays [2]. The stereochemical control achievable in its synthesis (93-97% ee) further enables the generation of single active diastereomers, a critical requirement for CNS drug candidates.

Cancer and Inflammation Research: Selective AKR1C3 Modulation

For researchers investigating hormone-dependent cancers (e.g., prostate, breast) or metabolic disorders where AKR1C3 is a therapeutic target, tetrahydro-1H-pyrrolizin-2(3H)-one offers a selectivity advantage. Its IC50 of 1.41 µM against AKR1C3, combined with >100 µM IC50 values against COX-1 and COX-2 [1], provides a selectivity window of at least 70-fold. This profile suggests that the scaffold can be elaborated to develop AKR1C3 inhibitors with reduced potential for gastrointestinal or cardiovascular side effects associated with COX inhibition, which is a known liability of other pyrrolizine derivatives [2]. This makes it a valuable starting point for fragment-based or structure-based drug design in this target space.

Immunology and Inflammation: LFA-1 Antagonist Scaffold

In immunology research focused on LFA-1-mediated cell adhesion, migration, and activation, tetrahydro-1H-pyrrolizin-2(3H)-one is a core structural motif in a series of patented compounds [1]. These tetrahydro-pyrrolizinone derivatives are claimed to inhibit LFA-1 interactions with its ligands (e.g., ICAM-1, ICAM-2, ICAM-3), which are central to leukocyte recruitment in inflammatory and autoimmune diseases. Researchers developing novel therapies for conditions like rheumatoid arthritis, asthma, or transplant rejection can use this scaffold to design and synthesize new LFA-1 antagonists. The compound's availability in high purity (≥95%) [2] ensures that structure-activity relationship studies are not confounded by impurities.

Asymmetric Synthesis and Methodology Development

For organic chemists developing new asymmetric synthetic methodologies, tetrahydro-1H-pyrrolizin-2(3H)-one and its derivatives serve as excellent model systems due to their well-defined stereochemical outcomes. The organocatalytic pot-economy strategy achieving 93-97% ee [1] and the heterogeneous hydrogenation method yielding >97% diastereoselectivity [2] provide benchmarks for developing new catalysts or reaction conditions. The scaffold's three-dimensional structure and the presence of a reactive ketone group make it a versatile substrate for exploring novel transformations, with the resulting products being relevant to medicinal chemistry programs. Commercially available with reliable purity specifications , it is a convenient starting material for academic and industrial research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetrahydro-1H-pyrrolizin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.